5-Methyl-2-(5-methyl-2-thienyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(5-methyl-2-thienyl)imidazole is a heterocyclic compound that features both an imidazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(5-methyl-2-thienyl)imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxaldehyde with methylamine and glyoxal under acidic conditions to form the imidazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts such as nickel or palladium may be employed to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(5-methyl-2-thienyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents like methyl iodide for methylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
5-Methyl-2-(5-methyl-2-thienyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(5-methyl-2-thienyl)imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Lacks the thiophene ring, making it less versatile in certain applications.
5-Methyl-2-thiophenecarboxaldehyde: Contains the thiophene ring but lacks the imidazole structure.
2-Thiophenemethylamine: Similar in structure but with different functional groups.
Uniqueness
5-Methyl-2-(5-methyl-2-thienyl)imidazole is unique due to the presence of both the imidazole and thiophene rings, which confer distinct chemical and physical properties. This dual-ring structure enhances its reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H10N2S |
---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
5-methyl-2-(5-methylthiophen-2-yl)-1H-imidazole |
InChI |
InChI=1S/C9H10N2S/c1-6-5-10-9(11-6)8-4-3-7(2)12-8/h3-5H,1-2H3,(H,10,11) |
InChI Key |
RBJAJWAYOGFPJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC=C(N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.